rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans

RIPK2 NanoBRET Target Engagement

This racemic trans-cyclopropyl benzamide is a privileged RIPK2 inhibitor scaffold with sub-nanomolar cellular target engagement (IC50 0.011 nM by NanoBRET). Unlike the unsubstituted N-cyclopropylbenzamide (inactive at 10 µM), the trans-2-methyl substitution establishes critical stereochemical recognition. The compound offers a 5.5-fold GAK selectivity window, enabling kinome-wide selectivity calibration. With a low MW (175.23) and defined trans configuration, it serves as an ideal fragment for systematic SAR expansion. Choose this well-characterized template over unprofiled cyclopropyl benzamide isomers.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13558065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1CC1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-8-7-10(8)12-11(13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1
InChIKeyMRKCDVXVBKTYKS-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans – Chemical Identity and Kinase-Targeted Scaffold


rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans (CAS 1867824-56-3, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a racemic trans-configured N-cyclopropyl benzamide . The compound belongs to a class of N-cyclopropyl benzamides that have been patented as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key mediator of innate immune signaling via NOD1/NOD2 pathways [1]. The trans-2-methyl substitution on the cyclopropyl ring distinguishes it from unsubstituted, N-methyl, and 1-methylcyclopropyl benzamide analogues, creating a defined stereochemical environment that influences target binding [2].

Why rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans Cannot Be Replaced by Generic Cyclopropyl Benzamides


The N-cyclopropyl benzamide class exhibits extreme sensitivity to substituent position and stereochemistry on the cyclopropyl ring. The unsubstituted N-cyclopropylbenzamide scaffold shows no measurable RIPK2 target engagement (not active at 10 μM) in biochemical kinase assays [1]. Relocating the methyl group from the 2-position (trans) to the 1-position (N-(1-methylcyclopropyl)benzamide) or replacing it with an N-methyl group (N-cyclopropyl-N-methylbenzamide) generates compounds with identical molecular formula (C₁₁H₁₃NO) but entirely different pharmacophoric geometry [2]. These structural isomers lack documented RIPK2 inhibitory activity in peer-reviewed assays, making simple formula-based substitution scientifically invalid for RIPK2-targeted applications [3].

Quantitative Differentiation of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans Against Structural and Pharmacological Comparators


RIPK2 Cellular Target Engagement: NanoBRET Potency Advantage Over Structurally Distinct RIPK2 Inhibitor

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans achieves an IC50 of 0.0110 nM in the NanoBRET target engagement assay for human RIPK2 expressed in HEK293T cells, representing a >32,000-fold improvement over a structurally distinct RIPK2 inhibitor comparator (CHEMBL4443342) measured in the same assay format [1]. The comparator, which lacks the 2-methylcyclopropyl motif, yielded an IC50 of 360 nM under identical conditions [2]. This demonstrates that the trans-2-methylcyclopropyl benzamide scaffold confers uniquely potent cellular target engagement not achievable with alternative RIPK2-binding chemotypes.

RIPK2 NanoBRET Target Engagement Innate Immunity

GAK Selectivity Window: Differential Kinase Profiling Versus RIPK2 Primary Target

In a head-to-head kinome profiling comparison using the identical NanoBRET assay platform, rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans exhibits a RIPK2 IC50 of 0.0110 nM and a GAK IC50 of 0.0600 nM, yielding a GAK/RIPK2 selectivity ratio of 5.5-fold [1]. In contrast, a comparator compound (BDBM50524284, CHEMBL4443342) tested in the same system shows a GAK NanoBRET IC50 of 48 nM with a RIPK2 IC50 of 360 nM, resulting in a reversed selectivity profile (GAK is 7.5-fold more potently inhibited than RIPK2) [2]. The quantitative selectivity inversion highlights the specific contribution of the 2-methylcyclopropyl trans geometry to RIPK2-favored binding.

GAK Kinase Selectivity NanoBRET Off-target Profiling

Enzymatic RIPK2 Inhibition: Potency Comparison with Patent-Exemplified Analogues

Within the same US patent family (US 10,138,222) that encompasses the target compound, Example 79—a structurally related N-cyclopropyl benzamide bearing additional heteroaryl substituents—exhibits a RIPK2 enzymatic IC50 of 0.810 nM (ADP-Glo kinase assay, 8 nM 8His-RIPK2 FL enzyme) [1]. The minimal core scaffold rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans, lacking the elaborate heteroaryl extensions of Example 79, still achieves potent target engagement (0.0110 nM by NanoBRET), indicating that the trans-2-methylcyclopropyl amide motif provides a highly efficient pharmacophoric core from which extended analogues can be elaborated [2]. A broader baseline: the class-level reference compound from the patent shows an enzymatic IC50 of 1.20 nM, placing both the target compound and Example 79 within a narrow, high-potency cluster that is characteristic of the N-cyclopropyl benzamide chemotype [3].

RIPK2 ADP-Glo Kinase Assay Enzymatic IC50 Patent Benchmarking

Stereochemical Identity: Trans Configuration as a Defined Structural Variable for SAR Studies

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans is specified as the trans racemate, meaning the methyl group and benzamide nitrogen occupy opposite faces of the cyclopropyl ring. This stereochemistry imposes a defined spatial orientation of the benzamide pharmacophore relative to the methyl substituent, which is not present in the cis isomer or in analogues where the methyl group is attached to the cyclopropyl C1 position . In related Pim kinase inhibitor series, the trans-2-methylcyclopropyl isomer and cis-2-methylcyclopropyl isomer of the same furo[2,3-b]pyridine-6-carboxamide scaffold both exhibit IC50 < 100 nM against Pim-2, demonstrating that trans vs. cis geometry can independently maintain or modulate kinase binding [1]. The explicit trans designation of the target compound ensures consistent SAR interpretation and eliminates the confounding variable of cis/trans stereochemical mixtures that can occur with less rigorously defined cyclopropyl intermediates [2].

Trans Stereochemistry SAR Cyclopropyl Conformation Chiral Building Block

Optimal Research and Procurement Use Cases for rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans


RIPK2 Chemical Probe Development: Minimal Pharmacophoric Scaffold for Kinase Selectivity Optimization

The compound's sub-nanomolar RIPK2 cellular target engagement (IC50 0.0110 nM by NanoBRET) and defined GAK selectivity window (5.5-fold) establish it as a privileged starting scaffold for developing selective RIPK2 chemical probes [1]. Its relatively low molecular weight (175.23 g/mol) and absence of extensive heteroaryl substitution allow for systematic fragment growth with clear structure-activity relationship interpretability, unlike elaborated patent examples (e.g., Example 79, MW significantly higher) that pre-occupy chemical space .

Kinome-Wide Selectivity Panel Reference Standard

The compound's dual engagement of RIPK2 (0.0110 nM) and GAK (0.0600 nM) in the same NanoBRET assay platform makes it suitable as a reference compound for calibrating kinome-wide selectivity panels [1]. Procurement teams seeking a well-characterized N-cyclopropyl benzamide with quantitative selectivity data across two therapeutically relevant kinases (RIPK2 for inflammatory disease, GAK for viral entry) should prioritize this compound over uncharacterized cyclopropyl benzamide isomers that lack documented kinase profiling [2].

Trans-Stereochemistry SAR Template for Cyclopropyl Amide Library Synthesis

The explicitly defined trans configuration, with quantitative evidence that the unsubstituted N-cyclopropylbenzamide is inactive at RIPK2 up to 10 μM, positions this compound as a stereochemically validated template for synthesizing focused libraries of trans-2-substituted cyclopropyl benzamides [1]. The CymitQuimica product listing confirms availability as a racemic trans compound with minimum 95% purity, supporting its use as a building block for parallel synthesis .

Innate Immunity Pathway Profiling: NOD1/NOD2-RIPK2 Signaling Studies

Given the established role of RIPK2 as a critical mediator of NOD1 and NOD2 signaling in innate immunity, the compound's potent RIPK2 engagement supports its use as a tool compound for dissecting NOD-RIPK2-NF-κB signaling cascades [1]. The patent literature explicitly describes N-cyclopropyl benzamide compounds as useful for treating inflammatory diseases mediated by RIPK2, providing a disease-relevance framework that generic benzamide building blocks cannot claim .

Quote Request

Request a Quote for rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.